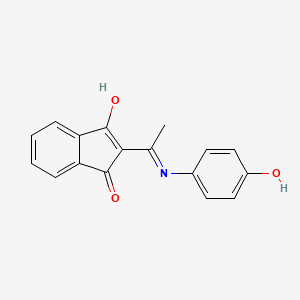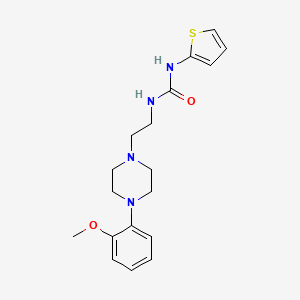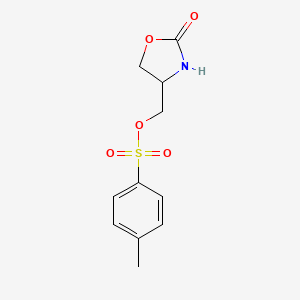
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione” is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . The name of the compound is this compound .
Synthesis Analysis
The synthesis of indane-1,3-dione derivatives has been extensively studied . The structure of the product of the condensation reaction between 2-acetylindan-1,3-dione and aniline has been investigated in the gas phase, solution, and solid state using a combination of quantum-chemical calculations, NMR and IR spectroscopies, and X-ray crystallography .
Molecular Structure Analysis
The molecular formula of “this compound” is C17H13NO3 . The molecular weight is 279.29 . The structure of the product of the condensation reaction between 2-acetylindan-1,3-dione and aniline has been confirmed by X-ray crystallography .
Chemical Reactions Analysis
Indane-1,3-dione is a versatile building block used in numerous chemical reactions . An overview of the different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented . The reaction of 2-acetyl-indane-1,3-dione with aniline yields an enamine as a product .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 279.29 . Other properties such as density, melting point, and boiling point are not provided in the search results .
Wissenschaftliche Forschungsanwendungen
Structural Characterization
2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione, a derivative of indan-1,3-dione, has been studied for its structural properties through various analytical techniques. In one study, the solid-state structures of 2-(4-hydroxyphenyl)-substituted phenalene-1,3-dione and indan-1,3-dione were investigated using solid-state NMR, single crystal X-ray analyses, and quantum chemical calculations. This research demonstrated that the compound exists as a diketo tautomer, highlighting its unique structural characteristics (Marinov et al., 2014).
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of indan-1,3-dione derivatives have been extensively explored. For instance, reactions of amines and formaldehyde/aryl aldehydes with 1-(2-hydroxyphenyl)-1,3-butanedione have been studied, showing the formation of imines and chalcones, among other products. This work illustrates the compound's versatility in organic synthesis and potential applications in developing novel chemical entities (Potnis & Samant, 2002).
Anticancer Activity
The anticancer properties of derivatives have also been a subject of study. A novel thiophenylchromane derivative was synthesized and evaluated for its anticancer activities, showing moderate activity against cancer cell lines. Such studies indicate the potential therapeutic applications of these compounds in cancer treatment (Vaseghi et al., 2021).
Optical and Material Applications
Research has also delved into the optical properties of indan-1,3-dione derivatives. Arylmethylene-1,3-indandione based molecular glasses were investigated for their third-order optical non-linearity, revealing promising applications in non-linear optical materials. This research highlights the potential of these compounds in developing new materials for optical technologies (Seniutinas et al., 2012).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of 2-arylidene indan-1,3-diones have been explored, with some derivatives showing promising activities. This suggests the potential use of these compounds in developing new antimicrobial and antifungal agents (Sarvesh Pandey & Nizamuddin, 2008).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as indane-1,3-dione derivatives, have been associated with various biological activities, including biosensing, bioactivity, and bioimaging .
Mode of Action
It’s worth noting that isoindoline and isoindoline-1,3-dione derivatives have shown potential as ligands of the dopamine receptor d2, interacting with the main amino acid residues at its allosteric binding site . This suggests that 2-(((4-Hydroxyphenyl)amino)ethylidene)indane-1,3-dione might interact with its targets in a similar manner.
Result of Action
Similar compounds have shown potential in various applications, including medicinal chemistry, organic electronics, photopolymerization, optical sensing, and non-linear optical (nlo) applications .
Eigenschaften
IUPAC Name |
3-hydroxy-2-[N-(4-hydroxyphenyl)-C-methylcarbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-10(18-11-6-8-12(19)9-7-11)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,19-20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJZCTXPBNMHJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)O)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-(methylsulfonyl)phenyl)acetate](/img/structure/B2800258.png)
![5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2800261.png)

![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)



![1-[2-Methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2800269.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800270.png)

